molecular formula C20H22N4O2S B7834042 ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE

ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE

Cat. No.: B7834042
M. Wt: 382.5 g/mol
InChI Key: LAGHZPMUAVFMSU-UHFFFAOYSA-N
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Description

ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a methylthio group, and a phenyl group attached to a pyrimidine ring, along with a piperidine carboxylate ester. Such compounds are often explored for their potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors, such as cyanoacetohydrazides, with substituted aryl or heteryl amines . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . The process may also involve heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and the use of continuous flow reactors may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Electrophiles like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted phenyl derivatives .

Scientific Research Applications

ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound in synthetic chemistry and pharmacological research.

Properties

IUPAC Name

ethyl 1-(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-26-19(25)15-10-7-11-24(13-15)18-16(12-21)17(22-20(23-18)27-2)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGHZPMUAVFMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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